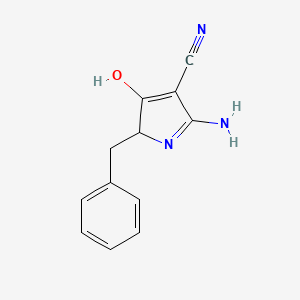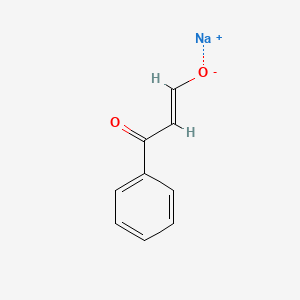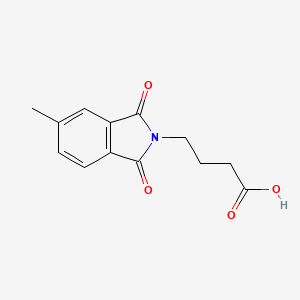
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one (2-CPDM-4-one) is a highly versatile and useful chemical compound that has been studied for its various applications in the fields of science, medicine, and engineering. It is a derivative of pyrimidine and is composed of a pyridine ring with an oxygen and a chlorine atom attached to it. The compound has been used in the synthesis of various pharmaceuticals, such as antifungal agents, and has also been studied for its potential applications in the field of biochemistry.
科学研究应用
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has been studied for its potential applications in the fields of biochemistry and medicine. In biochemistry, the compound has been studied for its ability to act as a reagent for the synthesis of various pharmaceuticals, such as antifungal agents. In medicine, this compound has been studied for its potential use in the treatment of certain types of cancer, as well as its potential use as an anti-inflammatory agent.
作用机制
Target of Action
Similar compounds such as imidacloprid, a neonicotinoid, have been found to target theCHRNA7-FAM7A fusion protein in humans . This protein is a type of nicotinic acetylcholine receptor, which plays a crucial role in transmitting signals in the nervous system.
Mode of Action
Based on its structural similarity to other neonicotinoids, it may interact with its targets by mimicking the neurotransmitter acetylcholine, leading to overstimulation and eventual exhaustion of the nervous system .
Biochemical Pathways
Similar compounds like imidacloprid are known to affect theneurotransmission pathways by binding to nicotinic acetylcholine receptors .
Pharmacokinetics
Similar compounds like imidacloprid have been found to be well-absorbed and widely distributed in the body, metabolized in the liver, and excreted primarily through urine .
Result of Action
Based on its structural similarity to other neonicotinoids, it may cause overstimulation of the nervous system, leading to symptoms such as tremors, paralysis, and even death in severe cases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Moreover, the presence of other substances can also influence its action, either by competing for the same targets or by altering its metabolism .
实验室实验的优点和局限性
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its synthesis can be carried out using a variety of methods. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is also relatively insoluble in water and organic solvents, which can limit its use in certain experiments.
未来方向
The potential of 2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one is far from being exhausted. Future research should focus on further exploring its potential applications in biochemistry and medicine, including its potential use as an inhibitor of certain enzymes, its potential use in the treatment of certain types of cancer, and its potential use as an anti-inflammatory agent. Additionally, further research should focus on exploring the compound’s potential for use in other fields, such as engineering and materials science. Finally, further research should focus on improving the synthesis of the compound, in order to make it more accessible and affordable for use in laboratory experiments.
合成方法
2-(6-chloropyridin-3-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one can be synthesized using a variety of methods, including the Fischer-Tropsch process, the Vilsmeier-Haack reaction, and the Williamson ether synthesis. In the Fischer-Tropsch process, a reaction between a metal catalyst and a hydrocarbon is used to produce a mixture of products, including this compound. In the Vilsmeier-Haack reaction, a reaction between an amine and an aldehyde is used to produce this compound. Finally, in the Williamson ether synthesis, an alkoxide is reacted with an alkyl halide to produce this compound.
属性
IUPAC Name |
2-(6-chloropyridin-3-yl)-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-6-7(2)14-10(15-11(6)16)8-3-4-9(12)13-5-8/h3-5H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEWMDDRXCGWSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C2=CN=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]benzoic acid](/img/structure/B6142188.png)

![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6142204.png)


![6-benzyl-8-(hydroxyimino)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-ol](/img/structure/B6142221.png)
![4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B6142236.png)
![(2S)-3-methyl-2-[(pyrrolidine-1-carbonyl)amino]pentanoic acid](/img/structure/B6142247.png)
![4-[amino(nitroso)methylidene]-N,N-dimethyl-1,4-dihydropyridin-2-amine](/img/structure/B6142253.png)
![methyl 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylate](/img/structure/B6142257.png)

![N-[(2-methylphenyl)methylidene]hydroxylamine](/img/structure/B6142263.png)